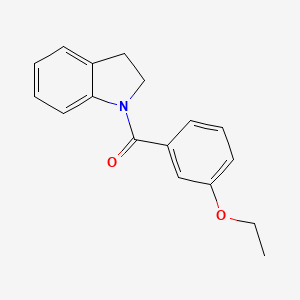![molecular formula C15H16N2O4S2 B4184850 N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184850.png)
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide, also known as NSC745887 or known by its trade name TPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer development.
Wirkmechanismus
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide selectively inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. This inhibition leads to the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. In cancer cells, N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide induces apoptosis and enhances the efficacy of chemotherapy and radiotherapy. However, N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has also been found to have cytotoxic effects on normal cells, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide is a selective inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, its cytotoxic effects on normal cells may limit its use in some experiments. Additionally, the synthesis of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide is complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide. One potential direction is to investigate the efficacy of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide in combination with other drugs in cancer treatment. Another direction is to explore the potential therapeutic effects of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide in other diseases, such as autoimmune diseases and neurodegenerative disorders. Additionally, the development of more efficient synthesis methods for N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide may increase its availability for research purposes.
Conclusion:
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. Its selective inhibition of the NF-κB pathway has been shown to have anti-inflammatory effects and induce apoptosis in cancer cells. However, its cytotoxic effects on normal cells may limit its therapeutic potential. Further research is needed to explore the potential therapeutic effects of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide in various diseases and to develop more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. The selective inhibition of the NF-κB pathway by N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and induce apoptosis in cancer cells. Additionally, N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-15(14-5-2-10-22-14)16-12-3-1-4-13(11-12)23(19,20)17-6-8-21-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZRSQMOPMBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide](/img/structure/B4184770.png)
![2-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-furamide](/img/structure/B4184772.png)
![4-bromo-5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4184773.png)
![3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B4184782.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184796.png)
![4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184802.png)
![1-[(2-isopropylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4184810.png)

![methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4184815.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)nicotinamide](/img/structure/B4184818.png)
![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4184822.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B4184827.png)
![N-(2-methoxyphenyl)-4,5-dimethyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4184834.png)
